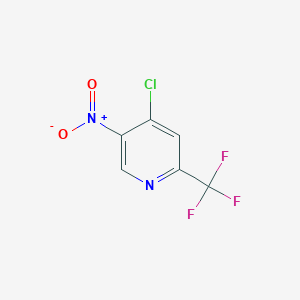

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Descripción

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a nitro (-NO₂) group at position 5, and a chlorine atom at position 2. Key properties include a molecular weight of ~257.5 g/mol (calculated for C₇H₃ClF₃N₂O₂) and distinct spectral characteristics, such as IR absorption bands for nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) groups .

Propiedades

IUPAC Name |

4-chloro-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVLYVRVIUJULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625278 | |

| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438554-45-1 | |

| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of 2-Chloro-5-(trifluoromethyl)pyridine Precursors

A crucial intermediate in the synthesis is 2-chloro-5-(trifluoromethyl)pyridine, which can be prepared by selective chlorination of 3-trifluoromethylpyridine. According to patent EP0013474B1, two main chlorination methods are employed:

Vapour Phase Chlorination : 3-trifluoromethylpyridine is chlorinated in the vapor phase at temperatures between 300°C and 450°C, often using 1 to 6 moles of chlorine per mole of substrate. Ultraviolet radiation may be used if the temperature is below 250°C to initiate free radical chlorination. This method favors selective substitution at the 2-position with manageable by-products.

Liquid Phase Chlorination : Conducted in an organic solvent with ultraviolet radiation or free-radical initiators at lower temperatures (100°C to 500°C range). This method offers more control over reaction conditions but may require more complex purification.

The selective chlorination is critical to ensure that the chlorine atom is introduced at the 2-position without over-chlorination or substitution at undesired positions.

| Parameter | Vapour Phase Chlorination | Liquid Phase Chlorination |

|---|---|---|

| Temperature Range | 300°C - 450°C | 100°C - 500°C |

| Chlorine Molar Ratio | 1 to 6 moles per mole of substrate | Typically 1 mole per mole, with initiators |

| Initiation | Thermal or UV radiation (below 250°C) | UV radiation or free-radical initiators |

| Selectivity | High for 2-chloro substitution | Moderate, requires careful control |

| By-product Formation | Lower, easier separation | Potentially higher, requires purification |

Introduction of the Nitro Group at the 5-Position

The nitration step to form 4-chloro-5-nitro-2-(trifluoromethyl)pyridine is generally performed after the chlorination step. While direct nitration methods for this compound are less documented in the provided sources, classical electrophilic aromatic substitution nitration using mixed acid (nitric and sulfuric acid) under controlled temperature is the standard approach for introducing nitro groups on pyridine rings.

The trifluoromethyl and chloro substituents direct nitration to the 5-position due to their electronic effects, favoring regioselective substitution.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents/Catalysts | Temperature Range | Notes |

|---|---|---|---|---|

| Selective chlorination of trifluoromethylpyridine | Vapour phase chlorination or liquid phase chlorination | Chlorine gas, UV radiation | 100°C - 450°C | Vapour phase preferred for selectivity |

| Nitration | Electrophilic aromatic substitution | Mixed acid (HNO3/H2SO4) | Controlled low temp | Directed to 5-position by substituents |

| On-ring chlorination (advanced) | Catalyzed chlorination | Antimony trichloride catalyst | 125-140°C | Improves yield and reduces reaction time |

| Fluorination | Reaction with hydrogen fluoride gas | Hydrogen fluoride | 120-135°C | Introduces trifluoromethyl group |

| Purification | Washing, steam distillation, pH adjustment, rectification | Water, steam, acid/base | Ambient to moderate | Ensures product purity and removal of by-products |

Research Findings and Industrial Considerations

Catalyst Selection: Use of antimony trichloride as a catalyst for on-ring chlorination significantly improves reaction rates and product purity compared to traditional catalysts like tungsten hexachloride. It also allows catalyst recycling, reducing costs and environmental impact.

Reaction Control: Chlorine flow rate, temperature, and molar ratios are critical parameters that influence selectivity and yield. For example, excessive chlorine or high temperatures can lead to over-chlorination and undesired by-products.

Purification: Multi-step purification including washing, steam distillation, and pH adjustment is essential to remove hydrochloric acid and other impurities, ensuring high-purity final products suitable for further applications.

Safety and Environmental: Handling chlorine gas and hydrogen fluoride requires stringent safety measures due to their toxicity and corrosiveness. Process design must incorporate containment, neutralization, and waste treatment.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Herbicides and Insecticides

The compound serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its trifluoromethyl group enhances biological activity, making derivatives more effective in pest control.

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced into the market, widely used for controlling grass weeds in various crops .

- Pyridalyl : A key insecticide developed by Sumitomo Chemical Co., containing a 5-(trifluoromethyl)pyridine moiety, showing superior insecticidal activity against lepidopterous pests compared to phenyl analogs .

Pharmaceutical Applications

Drug Development

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine has been investigated for its potential in drug development, particularly as a pharmacological agent.

- Tipranavir : An anti-HIV drug that incorporates a trifluoromethylpyridine moiety, exhibiting significantly enhanced antiviral activity compared to its phenyl counterparts .

- GSK3787 : A selective ligand for PPARdelta identified through binding studies, indicating potential therapeutic applications in metabolic diseases .

Chemical Synthesis

The synthesis of this compound is critical for producing various derivatives with enhanced properties. The following methods are commonly employed:

Case Study 1: Fluopicolide

Fluopicolide is a fungicide developed by Bayer that utilizes a similar chemical structure to this compound. It operates through a unique mode of action affecting oomycete fungi, classified under FRAC code 43. The study demonstrated that the trifluoromethyl group significantly contributes to its fungicidal properties.

Case Study 2: Sulfoxaflor

Commercialized by Dow AgroSciences, sulfoxaflor is an insecticide targeting sap-feeding pests. The incorporation of trifluoromethylpyridine derivatives has shown to enhance insecticidal efficacy significantly compared to traditional compounds, highlighting the importance of this functional group in agrochemical design .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Differences and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Notable examples include:

Key Observations :

- Electron-withdrawing groups: The nitro group in the target compound enhances electrophilic reactivity compared to cyano (-CN) or carboxylic acid (-COOH) substituents in analogs .

- Positional effects : Chlorine at position 4 (vs. 2 or 3 in analogs) may influence regioselectivity in substitution reactions .

Physical and Chemical Properties

Actividad Biológica

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a pyridine ring substituted with:

- Chloro group at the 4-position

- Nitro group at the 5-position

- Trifluoromethyl group at the 2-position

These substitutions significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for drug development targeting infections .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific IC50 values indicate significant potency against COX-2, comparable to established anti-inflammatory drugs such as celecoxib .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Cell Membrane Penetration : The lipophilic nature allows easy access to cellular environments.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may further interact with cellular macromolecules, leading to cytotoxic effects.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed:

- Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Results : Inhibition zones ranged from 15 mm to 25 mm depending on concentration, indicating strong antimicrobial potential.

Study on Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects:

- Model Used : Carrageenan-induced paw edema in rats.

- Findings : The compound significantly reduced edema compared to untreated controls, with an ED50 value calculated at 11.60 μM, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)pyridine | Contains a trifluoromethyl group instead of pentafluoroethyl | Less electron-withdrawing than pentafluoroethyl |

| 5-Nitro-2-(pentafluoroethyl)pyridine | Lacks the chlorine atom at the 4-position | Different reactivity due to absence of chlorine |

| 3-Chloro-5-nitropyridine | Chlorine at the 3-position instead of 4 | Different regioselectivity affecting reactivity |

This table illustrates how structural variations influence biological activity and potential applications.

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of halogenated pyridine derivatives often involves multi-step processes. For example, a four-step synthesis starting from 3-methylpyridine includes N-oxidation, chlorination, fluorination, and nitration. Key parameters include:

- Temperature control : Chlorination at 80–100°C optimizes substitution without side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group introduction .

- Catalysts : Lewis acids like FeCl₃ improve regioselectivity during nitration .

Reported yields vary (30–60%) due to purification challenges from byproducts like 2-chloro-5-(trichloromethyl)pyridine.

Q. How can researchers ensure purity during the synthesis of this compound?

Purification methods depend on the synthesis stage:

- Distillation : Effective for separating intermediates with distinct boiling points .

- Column chromatography : Resolves nitro-substituted isomers using silica gel and hexane/ethyl acetate gradients .

- Recrystallization : Methanol/water mixtures yield high-purity crystals (>95%) by removing chlorinated byproducts .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl groups (δ ≈ -60 ppm), while ¹H NMR identifies aromatic protons (δ 8.2–9.0 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (C₇H₃ClF₃N₂O₂, [M+H]⁺ = 254.97) and fragmentation patterns .

- X-ray crystallography : Resolves nitro-group orientation and steric effects .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the pyridine ring, directing electrophilic attacks to the 3-position. Key findings:

- Nitro group : Enhances oxidative stability but reduces nucleophilic substitution rates at the 4-chloro position .

- Trifluoromethyl group : Increases lipophilicity (logP ≈ 2.8) and resistance to metabolic degradation .

Experimental data shows 10× slower hydrolysis of the 4-chloro group compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies arise from:

Q. What strategies are effective for functionalizing the nitro group in this compound?

The nitro group can be selectively reduced or displaced:

- Catalytic hydrogenation : Pd/C (5% wt) in ethanol converts -NO₂ to -NH₂ (90% yield, 50 psi H₂) .

- Nucleophilic aromatic substitution : Replacement with -SH requires harsh conditions (NaSH, DMSO, 120°C) due to deactivation by -CF₃ .

Note : Nitro-group reduction to -NH₂ is a key step in generating bioactive derivatives for drug discovery .

Q. How does the compound’s structure impact its potential agrochemical applications?

Structural analogs demonstrate:

| Compound | Herbicidal Activity (EC₅₀, ppm) | Stability (pH 7, t₁/₂) |

|---|---|---|

| 4-Cl-5-NO₂-2-CF₃-pyridine | 0.45 | >30 days |

| 4-Cl-2-CF₃-pyridine | 2.10 | 7 days |

| The nitro group enhances herbicidal potency by 4.6× and prolongs environmental persistence . |

Q. What safety protocols are recommended for handling this compound?

- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; mutagenicity observed in Ames tests .

- Handling : Use PPE (nitrile gloves, fume hood) and avoid aqueous waste mixing (risk of HCl/HF release) .

- Storage : Stable at -20°C under argon; decompose residuals with 10% NaOH/ethanol .

Methodological Guidelines

- Synthetic optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., nitration: 80% yield in 20 mins vs. 6 hrs conventionally) .

- Data validation : Cross-reference HPLC purity (>99%) with elemental analysis to confirm batch consistency .

- Biological assays : Use in vitro models (e.g., CYP450 enzymes) to assess metabolic pathways before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.